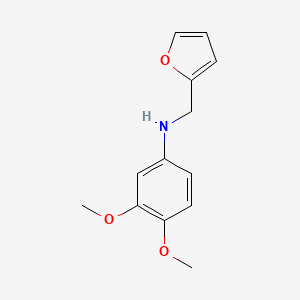

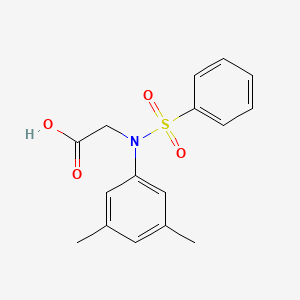

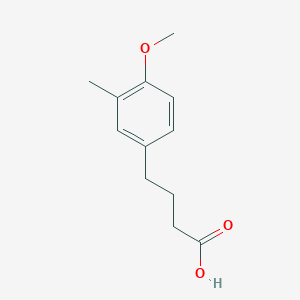

![molecular formula C12H15NO4S B1298876 2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid CAS No. 64792-58-1](/img/structure/B1298876.png)

2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of heterocyclic compounds often involves the use of amino acids as key intermediates. In the case of N-acetylated derivatives, the synthesis process can be quite intricate. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and then acetylated to produce a range of acetylated products . The acetylation process was influenced by various factors, including the solvent polarity, temperature, and the presence of a catalytic base such as DMAP. The study detailed the synthesis of monoacetylated and diacetylated products, with the greatest amount of diacetylated product being produced in chloroform . Similarly, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate was prepared from N-acetylglycine, which underwent a series of reactions involving N,N-dimethylformamide, phosphorus oxychloride, and methanol in the presence of potassium carbonate . This compound was then used as a versatile reagent for the synthesis of various heterocyclic systems, including pyranones and pyranoazines .

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. In the case of the acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate, structural and spectroscopic characteristics were determined using techniques such as HPLC, X-ray, FT-IR, NMR, and MS . The orientation around the double bond for methyl (Z)-2-(N-methyl-N-trifluoroacetyl)-3-dimethylaminopropenoate was established by X-ray analysis, which is essential for the synthesis of heterocyclic compounds .

Chemical Reactions Analysis

The acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate were found to react differently depending on the reaction conditions. For example, the presence of DMAP as a catalytic base influenced the ratio of the acetylated products formed . In the synthesis of heterocyclic systems using methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, the reactions with N-nucleophiles and C-nucleophiles led to the formation of various heterocyclic compounds, demonstrating the versatility of the acetylamino group in these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are closely related to their structure and the conditions under which they were synthesized. The study of the N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate provided detailed insights into their spectroscopic characteristics, which are indicative of their physical and chemical properties . Additionally, the antiallergic properties of some synthesized 2-carboxylic acids of the title ring systems were examined, revealing that the pyridinone carboxylic acids displayed a higher degree of anaphylactic activities than their pyranone analogues .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

Research indicates the importance of pyranopyrimidine cores, like those related to 2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid, in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, through one-pot multicomponent reactions employing hybrid catalysts, showcases the versatility and applicability of such compounds in developing lead molecules for therapeutic purposes (Parmar, Vala, & Patel, 2023).

Biological Activities of Carboxylic Acids

Studies on natural carboxylic acids, which share structural similarities with 2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid, reveal their significant antioxidant, antimicrobial, and cytotoxic activities. This insight provides a foundation for exploring the bioactive potentials of various carboxylic acid derivatives, potentially leading to the discovery of new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition and Biofuel Production

The inhibitory effects of carboxylic acids on microbial strains used in biofuel production have been extensively studied, indicating the importance of understanding these compounds' mechanisms to engineer robust strains for improved industrial performance. This research is pivotal for advancing biofuel technologies and optimizing production processes (Jarboe, Royce, & Liu, 2013).

Eigenschaften

IUPAC Name |

2-acetamido-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-6(14)13-10-9(11(15)16)7-4-12(2,3)17-5-8(7)18-10/h4-5H2,1-3H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHVEKVHVWWBDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(S1)COC(C2)(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetylamino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

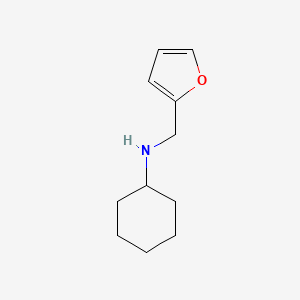

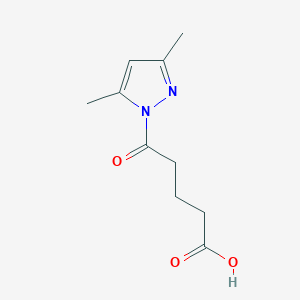

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

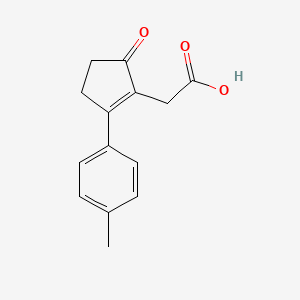

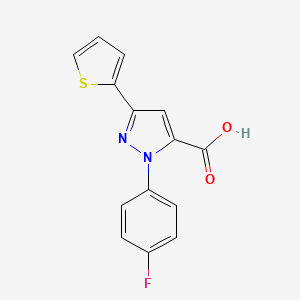

![4-Oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1298803.png)

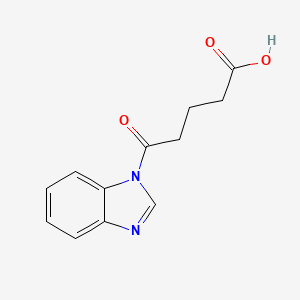

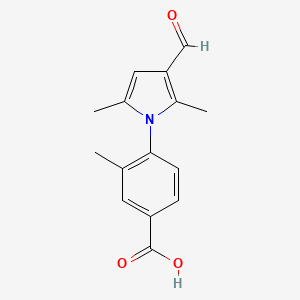

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)